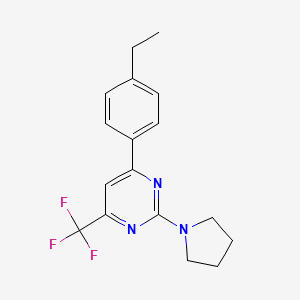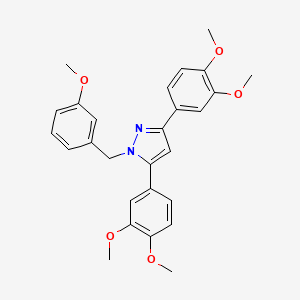![molecular formula C18H20N8OS B10931084 6-cyclopropyl-1,3-dimethyl-4-(4-methyl-5-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10931084.png)
6-cyclopropyl-1,3-dimethyl-4-(4-methyl-5-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-({[5-(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole is an intricate molecule with a unique chemical structure, combining several heterocyclic rings. This structure indicates its potential for high biological activity, making it a subject of interest in various fields, including medicinal chemistry, pharmaceutical research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole typically involves multi-step organic synthesis. The process begins with the preparation of individual heterocyclic components, followed by their sequential assembly through various reaction conditions. The synthesis might involve nucleophilic substitution, cyclization, and sulfur chemistry to incorporate the sulfanyl group.
Industrial Production Methods
Industrial production of this compound could scale up the laboratory methods, emphasizing efficiency and cost-effectiveness. Techniques such as flow chemistry might be employed to enhance reaction rates and yields while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Oxidative cleavage of the sulfanyl group may result in the formation of sulfoxides or sulfones.
Reduction: : Reductive conditions might target the oxadiazole ring, potentially leading to ring-opened products.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the pyrazolo[3,4-b]pyridin and triazol moieties.
Common Reagents and Conditions
Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction are common. Solvents such as acetonitrile or dichloromethane, and catalysts like palladium on carbon, might be used to facilitate these reactions.
Major Products
Depending on the reaction conditions, major products can include various oxidized or reduced forms, or substituted derivatives, each potentially possessing distinct properties and applications.
Scientific Research Applications
The compound has vast applications in scientific research:
Chemistry: : As a model for studying heterocyclic chemistry and exploring new synthetic pathways.
Biology: : Potentially useful in probing biological systems, given the bioactivity associated with its complex structure.
Medicine: : Could be investigated for its pharmacological properties, such as its potential as an enzyme inhibitor or receptor modulator.
Industry: : Utility in developing advanced materials or as a catalyst in specialized chemical processes.
Mechanism of Action
The compound's mechanism of action would depend on its specific biological target. It could interact with enzymes or receptors through its heterocyclic rings, influencing molecular pathways critical to certain diseases or biological functions. Detailed studies would reveal the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-({[5-(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-methyl-1,2,5-thiadiazole
3-({[5-(5-Cyclopropyl-1,2-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole
Highlighting Uniqueness
What sets 3-({[5-(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole apart is its unique combination of heterocyclic rings, which may confer distinct bioactive properties not found in other similar compounds.
This compound’s complexity and potential make it a fascinating subject for ongoing research and development across various scientific disciplines.
Properties
Molecular Formula |
C18H20N8OS |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[[5-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C18H20N8OS/c1-9-14(24-27-23-9)8-28-18-21-20-16(25(18)3)12-7-13(11-5-6-11)19-17-15(12)10(2)22-26(17)4/h7,11H,5-6,8H2,1-4H3 |
InChI Key |
LXNBRKVYIMZVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CSC2=NN=C(N2C)C3=CC(=NC4=C3C(=NN4C)C)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10931006.png)

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931014.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B10931024.png)
![3,6-dimethyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931040.png)
![N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10931048.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10931052.png)
![4-chloro-1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B10931053.png)
![N-(3-chloro-4-fluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931054.png)
![6-cyclopropyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931056.png)
![2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10931057.png)

![3-(4-Fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931069.png)
![N-(3,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931070.png)
